molecular formula C34H33OP B12672591 2-tert-butylphenolate;tetraphenylphosphanium CAS No. 94231-23-9

2-tert-butylphenolate;tetraphenylphosphanium

Cat. No.: B12672591
CAS No.: 94231-23-9
M. Wt: 488.6 g/mol
InChI Key: PWCDHYFORIAMHF-UHFFFAOYSA-M
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Description

2-tert-butylphenolate;tetraphenylphosphanium is a compound that combines the phenolate anion of 2-tert-butylphenol with the tetraphenylphosphanium cation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylphenolate;tetraphenylphosphanium typically involves the reaction of 2-tert-butylphenol with tetraphenylphosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-tert-butylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:

    Oxidation: The phenolate anion can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding phenol.

    Substitution: The phenolate anion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as reagents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: 2-tert-butylphenol.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-tert-butylphenolate;tetraphenylphosphanium has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.

    Industry: Utilized as an additive in polymers to enhance stability and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-butylphenolate;tetraphenylphosphanium involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The phenolate anion can interact with various molecular targets, including enzymes and reactive oxygen species, modulating their activity and stability. The tetraphenylphosphanium cation can facilitate the transport of the compound across cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butylphenol
  • Tetraphenylphosphonium chloride
  • 2,4-di-tert-butylphenol

Uniqueness

2-tert-butylphenolate;tetraphenylphosphanium is unique due to the combination of the phenolate anion and the tetraphenylphosphanium cation, which imparts distinct chemical properties and reactivity. This combination enhances its stability and makes it a valuable reagent in various chemical and biological applications.

Properties

CAS No.

94231-23-9

Molecular Formula

C34H33OP

Molecular Weight

488.6 g/mol

IUPAC Name

2-tert-butylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C10H14O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H;4-7,11H,1-3H3/q+1;/p-1

InChI Key

PWCDHYFORIAMHF-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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